![molecular formula C10H6ClF3N2S B7904937 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B7904937.png)
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Overview
Description
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H6ClF3N2S and its molecular weight is 278.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity: A study by Kubba and Rahim (2018) synthesized derivatives of 2-amino-4-(4-chloro phenyl)-1,3-thiazole and evaluated their antimicrobial properties. These derivatives exhibited moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Antioxidant Properties: Jaishree et al. (2012) synthesized novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives and screened them for in vitro antioxidant properties. Some of these compounds showed potent antioxidant activity (Jaishree et al., 2012).
Corrosion Inhibition: A study conducted by Kaya et al. (2016) focused on the corrosion inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole against corrosion of Fe metal. The study utilized density functional theory calculations and molecular dynamics simulations to predict the inhibition performance of this compound (Kaya et al., 2016).
Synthesis of Enantiomerically Pure Compounds: Gebert and Heimgartner (2002) reported the synthesis of enantiomerically pure 1,3-thiazole-5(4H)-thione derivatives, highlighting the compound's potential in the development of optically active pharmaceuticals (Gebert & Heimgartner, 2002).
properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDQIWSTJNSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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